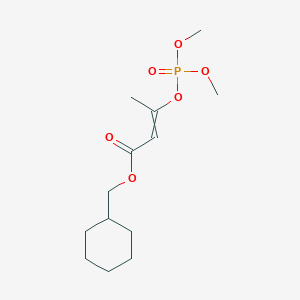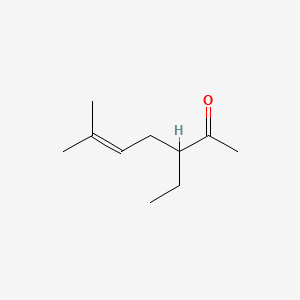
5-Hepten-2-one, 3-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hepten-2-one, 3-ethyl-6-methyl- is an organic compound with the molecular formula C10H18OThis compound is a colorless liquid with a fruity odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hepten-2-one, 3-ethyl-6-methyl- can be achieved through several methods. One common method involves the reaction of isopentenyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 60-61°C for about 3 hours, yielding the desired compound .
Industrial Production Methods
Industrial production of 5-Hepten-2-one, 3-ethyl-6-methyl- can involve the reaction of isobutene, formaldehyde, and acetone under high pressure and temperature conditions. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Hepten-2-one, 3-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Hepten-2-one, 3-ethyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hepten-2-one, 3-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one:
2-Methyl-2-hepten-6-one: Another similar compound with slight variations in the molecular structure.
Uniqueness
5-Hepten-2-one, 3-ethyl-6-methyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and in research settings .
Properties
CAS No. |
2550-16-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethyl-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3 |
InChI Key |
BEGYKUDFIITGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


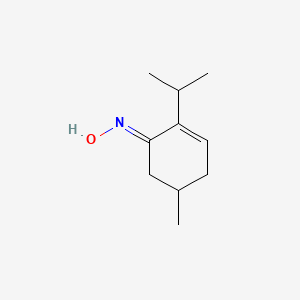
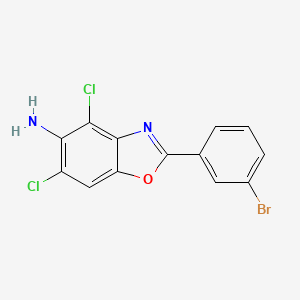
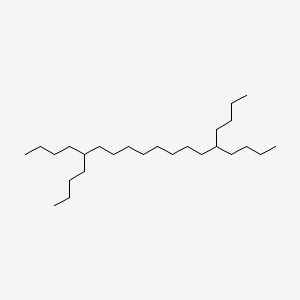
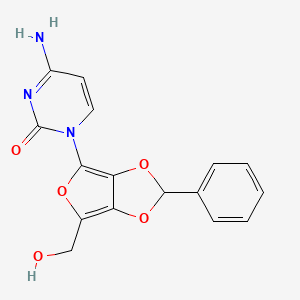
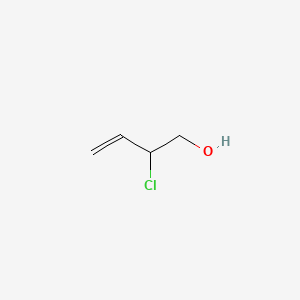
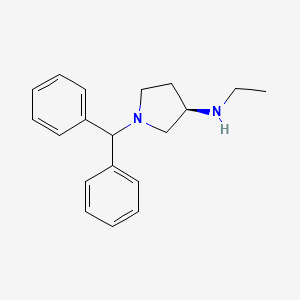

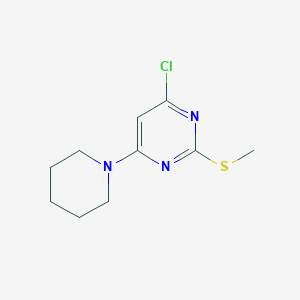
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
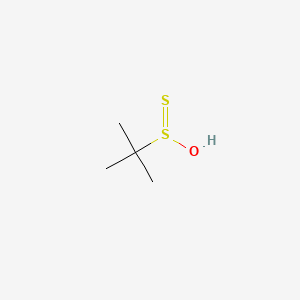
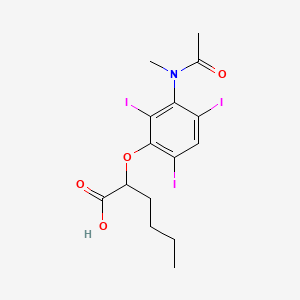
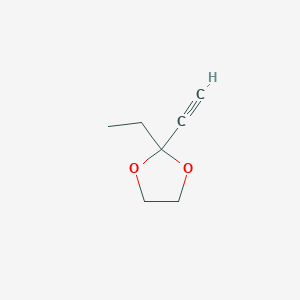
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
